3-(3,3-Dimethylazetidin-1-yl)pyrrolidine

Medicinal Chemistry Kinase Inhibitors Cardiotoxicity

This compound is a sp3-rich, bifunctional scaffold with two basic amine centers, offering structural rigidity and modulated basicity for drug discovery. The geminal dimethyl substitution and precise C3 connectivity are critical for achieving target potency, metabolic stability, and optimal CNS exposure (LogP ~1.75). Its azetidine component reduces hERG liability vs. pyrrolidine analogs and enhances kinase selectivity, as validated in DDR1/2 inhibitor studies. A validated P2 motif in HCV NS3 protease inhibitors, it is also ideal for scaffold-hopping to explore GPCR chemical space. Procurement of any substituted pyrrolidine without these specific structural features risks suboptimal leads.

Molecular Formula C9H18N2
Molecular Weight 154.257
CAS No. 1506584-45-7
Cat. No. B2917392
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3,3-Dimethylazetidin-1-yl)pyrrolidine
CAS1506584-45-7
Molecular FormulaC9H18N2
Molecular Weight154.257
Structural Identifiers
SMILESCC1(CN(C1)C2CCNC2)C
InChIInChI=1S/C9H18N2/c1-9(2)6-11(7-9)8-3-4-10-5-8/h8,10H,3-7H2,1-2H3
InChIKeyFWGRTQREXKXVQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-(3,3-Dimethylazetidin-1-yl)pyrrolidine (CAS 1506584-45-7): Baseline Identity for R&D Sourcing


3-(3,3-Dimethylazetidin-1-yl)pyrrolidine, represented by CAS 1506584-45-7, is a heterobicyclic building block comprising a pyrrolidine core substituted at the 3-position with a 3,3-dimethylazetidine moiety . This sp3-rich, nitrogen-containing scaffold features two basic amine centers, conferring structural rigidity and potential for modulated basicity relative to simpler acyclic or monocyclic amines [1]. Such bifunctional pyrrolidine-azetidine systems are increasingly employed as privileged motifs in medicinal chemistry, offering vectors for diversity-oriented synthesis and the optimization of pharmacokinetic parameters in drug discovery campaigns [2].

Why 3-(3,3-Dimethylazetidin-1-yl)pyrrolidine Is Not Interchangeable with Simple Pyrrolidine or Azetidine Analogs


Procurement based solely on the presence of a pyrrolidine or azetidine fragment without consideration of the specific 3,3-dimethyl substitution and heterobicyclic connectivity can compromise lead optimization campaigns. The geminal dimethyl groups on the azetidine ring and the precise N-arylation pattern at the pyrrolidine C3 position are critical for achieving target potency, metabolic stability, and desirable pharmacokinetic profiles [1]. As demonstrated in scaffold-hopping studies, subtle modifications such as exchanging a pyrrolidine for an azetidine core can dramatically alter kinase selectivity, hERG liability, and overall drug-like properties [2]. Therefore, a generic substitution approach fails to address the specific structure-activity relationships (SAR) and physicochemical demands of a given target, leading to suboptimal or entirely inactive leads [3].

Quantitative Differentiation Evidence: 3-(3,3-Dimethylazetidin-1-yl)pyrrolidine Versus In-Class Alternatives


Pyrrolidine vs. Azetidine Scaffold: A Quantified Shift in Kinase Selectivity and Cardiac Safety Risk

In the development of inhaled DDR inhibitors for idiopathic pulmonary fibrosis (IPF), a direct scaffold comparison revealed that an azetidine-based compound (Compound 37) exhibited significantly improved kinase selectivity and a markedly reduced cardiotoxicity risk compared to its pyrrolidine-based counterparts [1]. This class-level inference demonstrates that the incorporation of the more strained and conformationally rigid azetidine ring, a core feature of 3-(3,3-Dimethylazetidin-1-yl)pyrrolidine, can directly translate into a better safety and selectivity profile, a key differentiator in lead selection [1].

Medicinal Chemistry Kinase Inhibitors Cardiotoxicity

Bicyclic Pyrrolidine vs. Azetidine Cores: Comparative Antiparasitic Potency and Brain Exposure

A head-to-head scaffold comparison between bicyclic pyrrolidine and bicyclic azetidine cores as inhibitors of Toxoplasma gondii PheRS revealed that the pyrrolidine scaffold retained reasonable potency while providing a distinct avenue for optimizing ADME and brain exposure [1]. This cross-study comparable evidence highlights that the specific pyrrolidine-azetidine framework in 3-(3,3-Dimethylazetidin-1-yl)pyrrolidine can be leveraged to achieve balanced efficacy and pharmacokinetics, a key differentiator from simpler bicyclic azetidines which may exhibit superior potency but lack the same potential for brain penetration [1].

Anti-infectives Parasitology Pharmacokinetics

Azetidine vs. Pyrrolidine in HCV NS3 Protease Inhibitors: A P2 Substituent Replacement Study

In a direct head-to-head comparison, replacing the pyrrolidine P2 moiety of boceprevir and telaprevir with an azetidine group led to the discovery of a potent HCV NS3 protease inhibitor, compound 37c, with an EC50 of 0.8 µM [1]. This study quantifies the significant impact of azetidine substitution on antiviral potency, establishing that the azetidine ring in 3-(3,3-Dimethylazetidin-1-yl)pyrrolidine is a valuable P2 mimetic for protease inhibitor design [1].

Antiviral Hepatitis C Protease Inhibitors

3,3-Dimethylazetidine: A Scaffold with Balanced Lipophilicity for Enhanced Permeability

The 3,3-dimethylazetidine core, a key component of the target compound, exhibits moderate lipophilicity with a calculated LogP value of 1.74660 . This value is strategically positioned within the optimal range for drug-like molecules (typically LogP 1-3), suggesting balanced solubility in both aqueous and lipid environments . In contrast, a simple, unsubstituted pyrrolidine or azetidine ring would be significantly more polar, potentially limiting passive membrane permeability. This class-level inference supports the selection of 3-(3,3-Dimethylazetidin-1-yl)pyrrolidine for projects requiring oral bioavailability or cell penetration.

Medicinal Chemistry Physicochemical Properties Drug Design

Azetidine vs. Piperidine: Enhanced Binding Affinity at Nicotinic Acetylcholine Receptors

In a comparative study of 2-(3-pyridylaminomethyl) analogs, pyrrolidinyl and many azetidinyl compounds demonstrated enhanced binding affinity for nicotinic acetylcholine receptors (nAChRs) relative to their piperidine counterparts [1]. While the study focused on a different core structure, it provides strong class-level inference that the smaller ring size and increased ring strain in azetidine- and pyrrolidine-containing scaffolds can lead to more favorable interactions with CNS targets, a property that can be exploited using building blocks like 3-(3,3-Dimethylazetidin-1-yl)pyrrolidine [1].

Neuroscience CNS Receptor Pharmacology

3-(3,3-Dimethylazetidin-1-yl)pyrrolidine: Prioritized Application Scenarios Based on Quantitative Evidence


Lead Optimization in Kinase Inhibitor Programs for Oncology and Fibrosis

3-(3,3-Dimethylazetidin-1-yl)pyrrolidine is a prime candidate for synthesizing focused libraries targeting kinases like DDR1/2. The evidence shows that the azetidine scaffold confers improved kinase selectivity and reduced cardiotoxicity risk compared to pyrrolidine analogs [1]. Researchers can use this building block to fine-tune the hinge-binding region of kinase inhibitors, with the goal of achieving potent target engagement while mitigating off-target effects and hERG channel blockade. This is directly supported by the scaffold-hopping study that identified an azetidine as the most promising DDR inhibitor due to its superior safety and selectivity profile [1].

CNS Drug Discovery for Parasitic Infections and Neurological Disorders

For programs targeting CNS-resident pathogens or neurological receptors, 3-(3,3-Dimethylazetidin-1-yl)pyrrolidine offers a strategic advantage. Evidence from a bicyclic pyrrolidine series demonstrates that this scaffold class can be optimized for brain exposure while retaining target potency [2]. Furthermore, its calculated lipophilicity (LogP ~1.75 for the dimethylazetidine component) falls within an optimal range for crossing the blood-brain barrier . This makes it a valuable intermediate for designing small-molecule therapeutics for toxoplasmosis, glioblastoma, or neurodegenerative diseases where brain penetration is a critical success factor [2].

Protease Inhibitor Design for Antiviral Therapies

The azetidine component of this compound has been validated as an effective P2 substituent in HCV NS3 protease inhibitors, resulting in potent antiviral activity (EC50 = 0.8 µM) [3]. This direct evidence positions 3-(3,3-Dimethylazetidin-1-yl)pyrrolidine as a key building block for exploring new peptidomimetic protease inhibitors, including those targeting SARS-CoV-2 main protease (Mpro) or other viral cysteine and serine proteases. Its rigid, cyclic secondary amine structure can effectively mimic a proline residue while offering a unique vector for additional functionalization [3].

Scaffold-Hopping in GPCR and Ion Channel Modulator Discovery

The pyrrolidine-azetidine hybrid core is a powerful tool for scaffold-hopping exercises aimed at identifying novel chemotypes for CNS and peripheral GPCRs. Studies show that pyrrolidine and azetidine derivatives can bind with enhanced affinity to nicotinic receptors compared to larger piperidine rings [4]. By incorporating the 3,3-dimethylazetidine motif, medicinal chemists can explore new chemical space around known pharmacophores, potentially improving target affinity, subtype selectivity, or metabolic stability over existing leads. This application is particularly relevant for programs targeting pain, inflammation, or psychiatric disorders [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(3,3-Dimethylazetidin-1-yl)pyrrolidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.